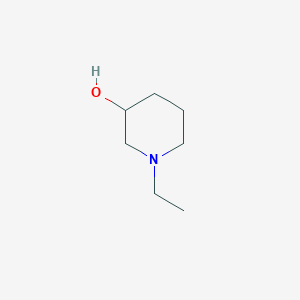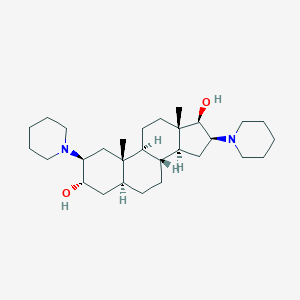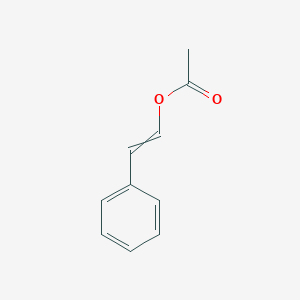
硫化铕
描述
Europium sulfide is a useful research compound. Its molecular formula is EuS and its molecular weight is 184.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality Europium sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Europium sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
安全和危害
When handling Europium sulfide, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Europium sulfide thin films are appealing as ferromagnetic semiconductors and luminescent and optomagnetic materials owing to their unique functional properties . With the emerging field of spintronics and magneto-optical devices, chemical vapor deposition (CVD) offers a versatile platform to tune the material properties and the method to fabricate device structures needed for such applications .
作用机制
Target of Action
Europium sulfide primarily targets electronic and magnetic properties of charge carriers . It has been a focus of research in the realm of spintronics, a field that endeavors to harness the interplay of these properties for the development of innovative electronic devices .
Mode of Action
Europium sulfide exhibits unique magnetic properties. Europium possesses an oxidation state of +II in europium sulfide, whereas the lanthanides typically exhibit an oxidation state of +III . Its Curie temperature (Tc) is 16.6 K. Below this temperature, EuS behaves like a ferromagnetic compound, and above it, it exhibits simple paramagnetic properties .
Biochemical Pathways
For instance, in the preparation of EuS, powdered europium (III) oxide (Eu2O3) is treated with hydrogen sulfide (H2S) at 1150 °C . The crude EuS product is then purified by heating at 900 °C under vacuum to remove excess sulfur .
Pharmacokinetics
Its physical and chemical properties, such as its stability in air up to 500 °c and decomposition at 1470 °c in an inert environment , can influence its behavior in various applications.
Result of Action
The primary result of Europium sulfide’s action is its impact on electronic and magnetic properties. For instance, it has been used in experiments providing evidence of Majorana fermions relevant to quantum computing and the production of qubits . Furthermore, its unique magnetic properties make it a potential candidate for use in spintronics and other electronic devices .
Action Environment
The action of Europium sulfide can be influenced by environmental factors such as temperature and atmospheric conditions. For example, EuS is stable up to 500 °C in air, but begins to show signs of oxidation beyond this temperature . In an inert environment, it decomposes at 1470 °C . Therefore, the efficacy and stability of Europium sulfide can be significantly affected by the surrounding environmental conditions.
生化分析
Biochemical Properties
Europium-doped calcium sulfide nanoparticles have been synthesized for potential use in bioassays .
Cellular Effects
The cellular effects of Europium sulfide are not well-documented. Studies on similar compounds suggest that Europium and its compounds may have significant effects on cellular processes. For instance, Europium (III) compounds have been shown to affect the eukaryotic microorganism model Tetrahymena thermophila, with strains adapted to high concentrations of two Europium (III) compounds showing different responses compared to control strains .
Metabolic Pathways
Sulfur, a component of Europium sulfide, plays a fundamental role in cellular and ecosystem-level processes, influencing biological carbon transfers and other biogeochemical cycles .
属性
IUPAC Name |
sulfanylideneeuropium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Eu.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKZDIDATLDTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Eu] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
EuS | |
| Record name | europium monosulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Europium_monosulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12020-65-4 | |
| Record name | Europium sulfide (EuS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12020-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Europium sulfide (EuS) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012020654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium sulfide (EuS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Europium sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the molecular formula and weight of europium sulfide?
A1: The molecular formula of europium sulfide is EuS. Its molecular weight is 184.03 g/mol.
Q2: What is the crystal structure of europium sulfide?
A2: Europium sulfide crystallizes in a rock salt (NaCl) structure. []
Q3: What are the key spectroscopic features of europium sulfide?
A3: Spectroscopic studies, including X-ray Photoelectron Spectroscopy (XPS) and Mössbauer spectroscopy, have been crucial in analyzing the valence state of europium in EuS and its doped variations. [, ] Furthermore, studies exploring its magneto-optical properties utilize techniques like Faraday rotation spectroscopy and Magnetic Circular Dichroism (MCD). [, , ]
Q4: What are the unique magnetic properties of europium sulfide?
A4: Europium sulfide is a ferromagnetic semiconductor with a Curie temperature (Tc) of 16.5 K. [] It exhibits a large magneto-optical effect due to the optical electron transition from 4f to 5d orbitals under a magnetic field. []
Q5: How can the Curie temperature of europium sulfide be enhanced?
A5: Research shows that proximity to ferromagnetic materials like cobalt (Co) can enhance the Tc of EuS. Thin Co/EuS multilayers have demonstrated a room-temperature X-ray magnetic circular dichroism (XMCD) signal, suggesting a higher effective Tc. []
Q6: Can you elaborate on the spin-filter effect observed in europium sulfide?
A6: Below its Curie temperature, the conduction band of EuS splits due to exchange interactions. This makes EuS act as a spin filter in metal-EuS-metal junctions, preferentially allowing one spin orientation to tunnel, leading to highly spin-polarized currents. [, , ]
Q7: How does doping affect the magnetic properties of europium sulfide?
A7: Doping EuS with elements like gadolinium (Gd) can significantly alter its magnetic behavior. For instance, Gd doping in EuTe, a material similar to EuS, can induce a transition from antiferromagnetism to ferromagnetism. [] Similarly, alkali metal doping has been shown to stabilize the NaCl structure of EuS at lower temperatures and influence its magnetic ordering. []
Q8: What are the advantages of using europium sulfide nanocrystals?
A8: EuS nanocrystals exhibit quantum confinement effects, leading to enhanced and size-dependent optical and magnetic properties compared to bulk EuS. []
Q9: How are europium sulfide nanocrystals synthesized?
A9: Various methods have been explored for EuS nanocrystal synthesis, including thermal decomposition of specific precursors and hydrothermal methods. [, , , ]
Q10: What are the potential applications of europium sulfide nanocrystals?
A10: EuS nanocrystals hold promise in several areas, including:
- Bioimaging: EuS nanoprobes have been investigated for tracking antiretroviral drug delivery to HIV-1 reservoirs. []
- Magneto-optical devices: The large magneto-optical effect of EuS nanocrystals makes them attractive for applications in magneto-optical data storage and sensing. [, ]
- Spintronics: The spin-filtering properties of EuS make it a potential candidate for spintronic devices, which exploit electron spin for information processing and storage. [, ]
Q11: What is known about the compatibility of europium sulfide with other materials?
A11: EuS has been successfully integrated with various materials to create heterostructures with enhanced functionalities. This includes its growth on substrates like silicon (Si) and indium arsenide (InAs) and its combination with materials like gold (Au) nanoparticles and cadmium sulfide (CdS). [, , , ]
Q12: What are the challenges associated with the growth of high-quality europium sulfide thin films?
A12: Achieving high-quality epitaxial growth of EuS thin films can be challenging. Factors like substrate temperature and annealing conditions significantly influence film morphology and interface quality, affecting their performance in devices. [, ]
Q13: What are the potential applications of europium sulfide in photocatalysis?
A13: Recent research explores the use of EuS in photocatalytic applications, particularly for hydrogen evolution. Studies investigate the enhanced photocatalytic activity of EuS-based nanostructures, like graphene oxide/EuS nanorods. []
Q14: What is the role of europium sulfide in electroluminescent devices?
A14: Europium-doped barium thioaluminate (BaAl2S4:Eu) is a highly efficient blue phosphor used in thin-film electroluminescent (TFEL) devices. Research focuses on optimizing the fabrication of these devices, including the deposition of BaAl2S4:Eu thin films using sputtering targets containing EuS. []
Q15: What is known about the stability of europium sulfide?
A15: EuS is known to be sensitive to oxidation, particularly in nanoscale forms. Studies have shown the presence of europium (III) oxide (Eu2O3) in EuS nanocrystals due to surface oxidation. [] Research is ongoing to develop strategies to enhance its stability for various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)










